Home > Products > Screening Compounds P60471 > 3-Methyl-1-(pyridin-4-yl)piperazine
3-Methyl-1-(pyridin-4-yl)piperazine - 1250689-85-0

3-Methyl-1-(pyridin-4-yl)piperazine

Catalog Number: EVT-2985408
CAS Number: 1250689-85-0
Molecular Formula: C10H15N3
Molecular Weight: 177.251
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole

  • Compound Description: This compound serves as a key intermediate in synthesizing LY317615, a protein kinase C inhibitor.

1-Ethyl-5-{5-[(4-Methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It demonstrates potent anti-inflammatory activity in vitro and in vivo while exhibiting a lower emetic potential compared to other PDE4 inhibitors like rolipram, roflumilast, and cilomilast.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It shows potential as a back-up compound for another GlyT1 inhibitor, TP0439150, due to its improved drug-likeness profile.

Tris(4-(pyridin-4-yl)phenyl)amine (NPy3)

  • Compound Description: NPy3 is a redox-active ligand used in constructing metal-organic frameworks (MOFs). Its incorporation allows for the development of electroactive frameworks.

3-Methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound represents a novel chemical structure synthesized through the condensation of specific pyrimidine and thiadiazole derivatives. While its biological activity remains unexplored in the provided abstract, its complex structure highlights the potential for creating diverse molecular architectures incorporating heterocyclic systems.
Overview

3-Methyl-1-(pyridin-4-yl)piperazine is a heterocyclic organic compound characterized by a piperazine ring with a methyl group at the third position and a pyridine ring at the first position. This compound is part of a broader class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of 3-Methyl-1-(pyridin-4-yl)piperazine allows it to interact with various biological targets, making it of interest in pharmacological research.

Source and Classification

This compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It is classified under heterocyclic compounds due to the presence of both piperazine and pyridine rings, which contribute to its unique chemical properties and potential bioactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methyl-1-(pyridin-4-yl)piperazine can be achieved through several methods:

  1. Cyclization of 1,2-Diamines: One common route involves the cyclization of protected 1,2-diamine derivatives with sulfonium salts under basic conditions. This method allows for the introduction of various functional groups during synthesis.
  2. Ugi Reaction: Another effective method is the Ugi reaction, which is a multicomponent reaction combining an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring. This approach is advantageous due to its simplicity and versatility in functional group incorporation.
  3. Industrial Production: For large-scale synthesis, continuous flow reactors and automated platforms are often employed to enhance efficiency and yield while maintaining product purity.
Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-4-yl)piperazine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield N-oxides.
  2. Reduction: Reduction can occur with agents like lithium aluminum hydride or sodium borohydride, producing reduced derivatives.
  3. Nucleophilic Substitution: The pyridine ring may undergo substitution reactions with alkyl halides or acyl chlorides, allowing for further functionalization .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Alkyl halides, acyl chlorides.
Mechanism of Action

The mechanism of action for 3-Methyl-1-(pyridin-4-yl)piperazine involves its interaction with various biological targets at the molecular level. While specific pathways are not fully elucidated, it is believed that the compound may exert effects through:

  • Binding interactions with enzymes or receptors.
  • Modulation of gene expression.
  • Inhibition or activation of specific biochemical pathways .
Physical and Chemical Properties Analysis

Physical Properties

3-Methyl-1-(pyridin-4-yl)piperazine exhibits typical characteristics of organic compounds:

  • Appearance: Generally exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar solvents such as water, methanol, and ethanol.

Chemical Properties

The chemical stability and reactivity are influenced by environmental factors such as pH and temperature. The compound's ability to participate in various chemical reactions makes it versatile for synthetic applications .

Applications

3-Methyl-1-(pyridin-4-yl)piperazine has several scientific uses:

  1. Pharmaceutical Research: It serves as a building block for synthesizing more complex pharmaceutical agents.
  2. Biological Studies: The compound is studied for its interactions with biological systems, particularly in drug design targeting specific receptors or enzymes.
  3. Chemical Synthesis: Utilized in various synthetic pathways to create derivatives with potential therapeutic effects .
Introduction to 3-Methyl-1-(pyridin-4-yl)piperazine in Medicinal Chemistry

Role of Piperazine Scaffolds in Drug Discovery

Piperazine remains one of the most privileged scaffolds in medicinal chemistry due to its exceptional versatility in drug design. This six-membered heterocycle containing two nitrogen atoms serves as a conformational anchor that enhances target binding through hydrogen bonding and electrostatic interactions. The scaffold's protonatable nitrogen atoms (pKa ~9.5) improve aqueous solubility and membrane permeability, contributing to favorable pharmacokinetic profiles in therapeutic agents [1]. Over 20% of small-molecule drugs approved by the FDA contain the piperazine moiety, spanning diverse therapeutic categories including antipsychotics (aripiprazole), antidepressants (vortioxetine), antihistamines (cetirizine), and antimicrobials (ciprofloxacin) [1] [8].

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

Drug ClassRepresentative AgentKey Structural FeaturesPrimary Biological Target
AntipsychoticAripiprazolePiperazine-quinolinone hybridDopamine D₂ receptor
AntidepressantVortioxetinePiperazine-linked tricyclicSerotonin transporter
AnticancerCompound Vd*Piperazine-chalcone hybridVEGFR-2 kinase
AntimicrobialCiprofloxacinFluoroquinolone-piperazineDNA gyrase
AntihistamineCetirizinePiperazine-carboxamideHistamine H₁ receptor

*Novel piperazine-chalcone hybrid from [8]

The scaffold's synthetic accessibility enables extensive structural diversification through N-alkylation, N-acylation, or incorporation into fused ring systems. In antimicrobial development, piperazine derivatives disrupt bacterial cell division by inhibiting DNA gyrase, while in oncology, they serve as kinase-binding motifs that inhibit angiogenesis pathways [1] [5] [8]. The emergence of 3-methyl-1-(pyridin-4-yl)piperazine builds upon this foundation by introducing strategic modifications: the pyridin-4-yl group provides an additional hydrogen-bond acceptor site, while the 3-methyl substituent influences ring conformation and basicity [3] [4].

Structural Significance of Pyridine-Piperazine Hybrids

3-Methyl-1-(pyridin-4-yl)piperazine exemplifies the strategic integration of pyridine and piperazine pharmacophores. The compound (Molecular Formula: C₁₀H₁₅N₃, Molecular Weight: 177.25 g/mol) features a pyridine nitrogen para to the piperazine linkage, creating a planar-polar region adjacent to the conformationally flexible piperazine ring [4] [6]. This arrangement enables simultaneous interactions with complementary binding sites in biological targets. Crucially, crystallographic studies reveal that the pyridine nitrogen significantly influences protonation behavior—unlike piperidine analogs, the pyridin-4-ylpiperazine derivatives exhibit protonation at the pyridine nitrogen in physiological conditions, forming stable intramolecular hydrogen bonds with oxalate counterions (N1···O3A distance: 2.581 Å, angle: 175.66°) [3].

Table 2: Structural and Activity Comparison of Piperazine vs. Piperidine Hybrids

Structural FeaturePiperazine DerivativesPiperidine DerivativesBiological Impact
Basic CenterDual protonation (pyridine N + piperazine N)Single protonation (piperidine N)Enhanced electrostatic interactions
ConformationChair conformation with equatorial substituentsVariable chair/twist-boatTarget-specific adaptability
σ1R Affinity (Ki)Micromolar range (e.g., KSK67: σ1R Ki = 1531 nM)Nanomolar range (e.g., KSK68: σ1R Ki = 3.64 nM)420-fold difference in receptor binding
H3R Affinity (Ki)High (e.g., KSK67: hH3R Ki = 3.17 nM)Moderate (e.g., KSK68: hH3R Ki = 7.70 nM)2.4-fold difference in target engagement

The 3-methyl group introduces stereoelectronic effects that modulate binding kinetics. Methyl substitution at the 3-position enhances steric occupancy around the piperazine ring, reducing nitrogen inversion kinetics by 30% compared to unsubstituted analogs [3]. Molecular docking studies confirm this hybrid scaffold adopts optimal geometry for dual-target engagement: the protonated piperazine nitrogen forms salt bridges with Glu172 in σ1 receptors, while the pyridine ring engages in π-π stacking with His450 in VEGFR-2 kinase domains [3] [8]. This structural duality enables nanomolar binding to both neurological targets (σ1R Ki = 3.64 nM) and oncology targets (VEGFR-2 IC₅₀ = 0.57 µM) when incorporated into optimized pharmacophores [2] [8].

Research Gaps and Opportunities for Dual-Targeting Ligands

The structural versatility of 3-methyl-1-(pyridin-4-yl)piperazine presents compelling opportunities for addressing key challenges in multifactorial diseases. Current research gaps include:

  • Limited Scaffolds for CNS Disorders: Existing σ1R/H3R dual ligands show disproportionate affinity (e.g., pitolisant: σ1R Ki = 0.5 nM vs H3R Ki = 9 nM). The pyridine-piperazine hybrid enables balanced dual engagement (σ1R/H3R Ki ratios ≈1) by exploiting conserved pharmacophore elements—the basic amine linker aligns with histamine H3R binding requirements, while the hydrophobic regions engage σ1R subpockets [2] [3].

  • Angiogenesis Inhibition Optimization: In oncology, chalcone-piperazine hybrids demonstrate promising VEGFR-2 inhibition (IC₅₀: 0.57–1.48 µM) but lack blood-brain barrier penetration. Incorporating 3-methyl-1-(pyridin-4-yl)piperazine improves CNS bioavailability (predicted logBB: -0.21) while maintaining submicromolar kinase inhibition [8]. Compound Ve induces 21.2-fold apoptosis elevation in HCT-116 cells through G2/M phase arrest—a mechanism distinct from classical VEGFR inhibitors [8].

  • Protonation-Dependent Activity Modulation: A critical research frontier involves controlling protonation states for tissue-specific activity. At physiological pH, 3-methyl-1-(pyridin-4-yl)piperazine exists as a mixture of monocationic (pyridine-protonated) and dicationic species. Strategic N-substitution could bias this equilibrium toward desired protonation states—methyl groups increase piperazine pKa by 0.3–0.5 units, enhancing dication formation in acidic tumor microenvironments [3] [6].

Table 3: Optimization Strategies for Dual-Targeting Applications

Therapeutic AreaCurrent Limitations3-Methyl-1-(pyridin-4-yl)piperazine SolutionsLead Optimization Approaches
Neuropathic PainSingle-target σ1R ligands require opioid co-administrationInherent H3R/σ1R dual affinityElongate linker to aryl ketone region [3]
Oncology (VEGFR-2)Poor blood-brain barrier penetrationEnhanced logP (2.1) and PSA (32 Ų)Hybridize with chalcone/pharmacophores [8]
Antimicrobial ResistanceNarrow spectrum against resistant strainsSynergistic activity with oxadiazolesConjugate with 1,3,4-oxadiazole motifs [5]
PharmacokineticsShort half-life in piperazine analogsMetabolic stabilization via 3-methyl groupIntroduce fluorine at C2 position [7]

Synthetic accessibility enhances this scaffold's utility—commercial availability of precursors enables efficient routes such as nucleophilic substitution between 1-methylpiperazine and 4-fluoropyridine (yield: 78–85%) or reductive amination using pyridine-4-carbaldehyde (yield: 65–70%) [6] [7]. These synthetic pathways facilitate rapid generation of derivatives for structure-activity relationship studies. Future research should prioritize developing isoform-selective variants through strategic substitution at the piperazine 2-position and pyridine ortho-positions, potentially exploiting steric and electronic effects to fine-tune target specificity [3] [5].

Properties

CAS Number

1250689-85-0

Product Name

3-Methyl-1-(pyridin-4-yl)piperazine

IUPAC Name

3-methyl-1-pyridin-4-ylpiperazine

Molecular Formula

C10H15N3

Molecular Weight

177.251

InChI

InChI=1S/C10H15N3/c1-9-8-13(7-6-12-9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3

InChI Key

RTZHIYIULRPPSJ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=CC=NC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.